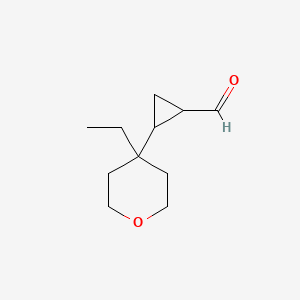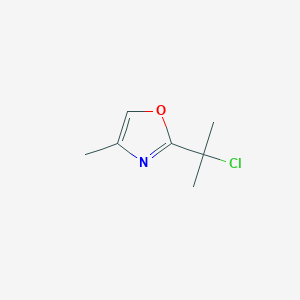
3-Bromo-5-fluorophenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluorophenyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a chloroformate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorophenyl chloroformate typically involves the reaction of 3-Bromo-5-fluorophenol with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows: [ \text{3-Bromo-5-fluorophenol} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety by minimizing exposure to hazardous reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-fluorophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, forming carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 3-Bromo-5-fluorophenol and carbon dioxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild to moderate conditions.
Major Products Formed:
Carbamates, Carbonates, and Thiocarbonates: Formed from nucleophilic substitution reactions.
3-Bromo-5-fluorophenol: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-fluorophenyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-fluorophenyl chloroformate primarily involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nature of the nucleophile. The presence of bromine and fluorine atoms can also influence the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-fluorophenol: Similar structure but lacks the chloroformate group.
3-Bromo-5-fluorophenyl isocyanate: Contains an isocyanate group instead of a chloroformate group.
3-Bromo-5-fluorophenyl acetate: Contains an acetate group instead of a chloroformate group.
Uniqueness: 3-Bromo-5-fluorophenyl chloroformate is unique due to the presence of the chloroformate group, which imparts distinct reactivity compared to other similar compounds
Eigenschaften
Molekularformel |
C7H3BrClFO2 |
|---|---|
Molekulargewicht |
253.45 g/mol |
IUPAC-Name |
(3-bromo-5-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-5(10)3-6(2-4)12-7(9)11/h1-3H |
InChI-Schlüssel |
HOYUIMIFSKYCLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)Br)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13222796.png)
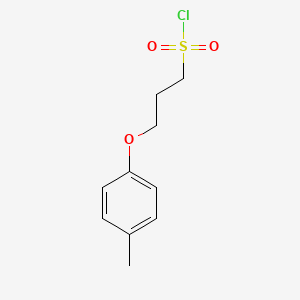

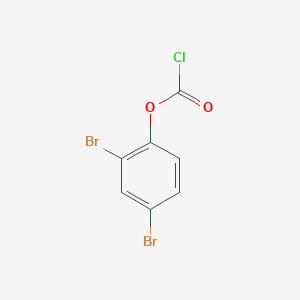


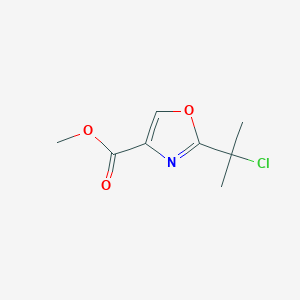
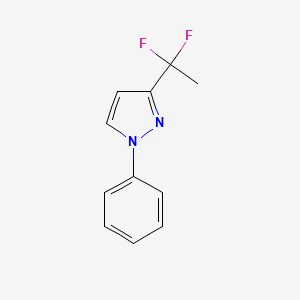
![2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13222845.png)
![2-(4-Aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B13222861.png)
